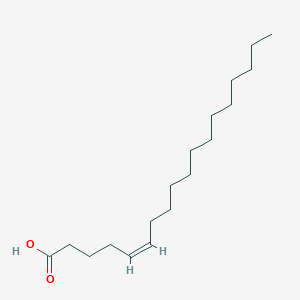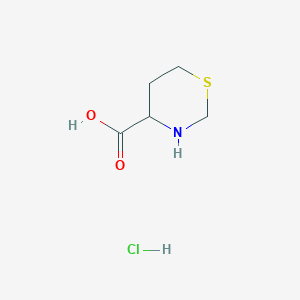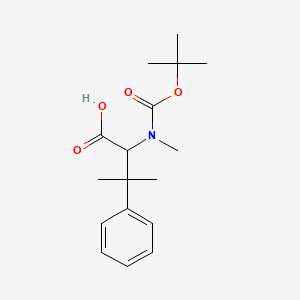
2-Ethyl-4,4-dimethylpentanoic acid
Descripción general
Descripción
It is a white crystalline solid with a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol. Valproic acid is widely used as an anticonvulsant and mood stabilizer in the treatment of epilepsy and bipolar disorder.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethyl-4,4-dimethylpentanoic acid can be achieved through various synthetic routes. One common method involves the alkylation of isobutyl bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the target compound . The reaction conditions typically involve the use of a strong base such as sodium ethoxide and an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of 2-ethyl-4,4-dimethylpentanol using a suitable oxidizing agent such as potassium permanganate or chromium trioxide . This method is preferred due to its high yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can yield corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: this compound derivatives.
Reduction: 2-Ethyl-4,4-dimethylpentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethyl-4,4-dimethylpentanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular metabolism and gene expression.
Medicine: Widely used as an anticonvulsant and mood stabilizer in the treatment of epilepsy and bipolar disorder.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4,4-dimethylpentanoic acid involves the inhibition of enzymes that break down gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain . By increasing the levels of GABA, the compound helps to stabilize neuronal activity and prevent seizures . Additionally, it affects various molecular targets and pathways, including ion channels and signaling cascades involved in mood regulation .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Ethyl-4,4-dimethylpentanoic acid is unique due to its specific structural features and pharmacological properties. Unlike other similar compounds, it has a branched structure that allows it to interact with specific molecular targets in the brain, making it highly effective as an anticonvulsant and mood stabilizer.
Propiedades
IUPAC Name |
2-ethyl-4,4-dimethylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-7(8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMLTIGYXZLKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B3149634.png)

![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)


![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)








